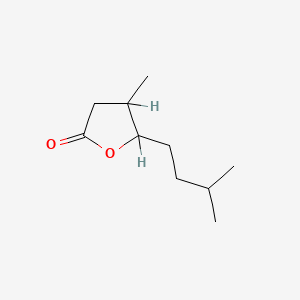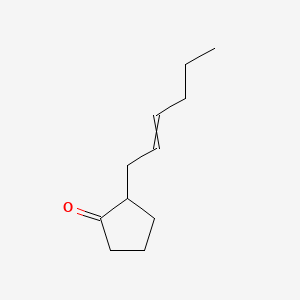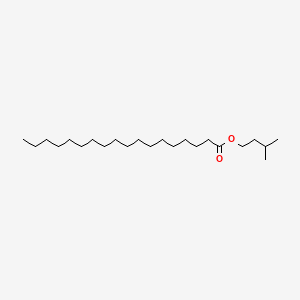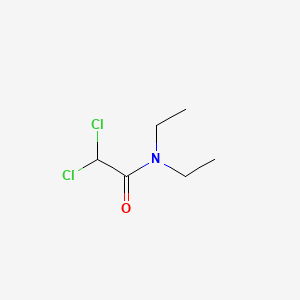
1,8-Dimethylphenanthrene
Descripción general
Descripción
1,8-Dimethylphenanthrene is a chemical compound with the molecular formula C16H14 . It is a type of phenanthrene, which is a polycyclic aromatic hydrocarbon composed of three fused benzene rings .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenanthrene core with two methyl groups attached at the 1 and 8 positions . The 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
This compound has a molecular weight of 206.2824 . Unfortunately, the search results do not provide more detailed physical and chemical properties such as density, boiling point, and melting point.Aplicaciones Científicas De Investigación
Synthesis and Chemical Analysis
Synthesis Processes : 1,8-Dimethylphenanthrene and its regioisomers, such as 1,4-dimethylphenanthrene, have been synthesized using strategies involving furan/dimethyl-1-naphthyne cycloaddition reactions and deoxygenation processes. These syntheses are essential in understanding the chemical properties and potential applications of these compounds (Jung & Koreeda, 1989).
Analytical Methods : Advanced analytical techniques like reversed-phase liquid chromatography, NMR, and mass spectrometry have been employed to study the properties and behaviors of dimethylphenanthrene isomers, including this compound. This analysis is crucial for their identification in complex mixtures such as crude oil (Garrigues et al., 1989).
Environmental and Biological Studies
Environmental Impact : Studies have been conducted on the role of dimethylphenanthrenes, including this compound, as maturity and origin indicators in crude oils and rock extracts. This research is vital for understanding the environmental impact and tracing the origins of these hydrocarbons (Budzinski et al., 1995).
Biological Interactions : Research on dimethylphenanthrenes has explored their effects on biological systems, such as their impact on the embryonic development of the Japanese medaka. This research provides insights into the ecological and toxicological effects of these compounds (Rhodes et al., 2005).
Material Science and Chemistry
Molecular Characterization : Vibrational spectroscopy and ab initio calculations have been used to study the vibrational properties of dimethylphenanthrene derivatives. This research contributes to our understanding of the physical and chemical properties of these compounds, which is crucial for their potential applications in material science (Silva et al., 2016).
Synthetic Applications : There has been significant work in developing synthetic routes for sterically crowded atropisomeric 1,8-diheteroarylnaphthalenes, derivatives of this compound, for use in enantioselective fluorosensing. This highlights the compound's relevance in synthetic organic chemistry and its potential applications in analytical methodologies (Mei et al., 2006).
Safety and Hazards
The safety data sheet for dimethylphenanthrenes suggests that they can cause skin and eye irritation . It’s recommended to wash thoroughly after handling and to wear protective gloves, eye protection, and face protection . If swallowed or in contact with skin or eyes, medical attention should be sought .
Propiedades
IUPAC Name |
1,8-dimethylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-11-5-3-7-15-13(11)9-10-14-12(2)6-4-8-16(14)15/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHQUKCANLSJRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=C(C=CC=C3C2=CC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90224031 | |
| Record name | Phenanthrene, 1,8-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90224031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7372-87-4 | |
| Record name | 1,8-Dimethylphenanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007372874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenanthrene, 1,8-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90224031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-DIMETHYLPHENANTHRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RM0Z9BR6MF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzo[b]thiophen-3(2H)-one, 4,7-dichloro-](/img/structure/B1614628.png)










